2,3,5,6,7,8-Hexahydro-1,6-naphthyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5,6,7,8-Hexahydro-1,6-naphthyridin-2-one is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound has a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, making it a naphthalene analog of pyridine with one nitrogen atom in each ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,7,8-Hexahydro-1,6-naphthyridin-2-one typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For example, heating anilides (hydrazides) of 5-cyano-6-oxo-2-styrylnicotinic acids in polyphosphoric acid leads to the formation of amides of 7-aryl-2,5-dioxo-6-phenyl (amino)-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carboxylic acids . These amides can then be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. The use of catalysts and specific reaction conditions to enhance yield and purity is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6,7,8-Hexahydro-1,6-naphthyridin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in the reduction of this compound.
Substitution: Halogenation or alkylation reactions can be performed using reagents like halogens (chlorine, bromine) or alkyl halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction can lead to more saturated derivatives.
Scientific Research Applications
2,3,5,6,7,8-Hexahydro-1,6-naphthyridin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3,5,6,7,8-Hexahydro-1,6-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes or proteins involved in cell proliferation and survival . The compound may also interact with DNA or RNA, leading to the disruption of essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: Another member of the naphthyridine family with similar biological activities but different structural features.
5,6,7,8-Tetrahydro-1,6-naphthyridine: A derivative with fewer hydrogen atoms, leading to different chemical and biological properties.
2,5-Dioxo-6-phenyl-1,2,5,6,7,8-hexahydro-1,6-naphthyridine:
Uniqueness
2,3,5,6,7,8-Hexahydro-1,6-naphthyridin-2-one is unique due to its specific fused-ring structure and the presence of nitrogen atoms, which contribute to its diverse reactivity and biological activities. Its ability to undergo various chemical reactions and form derivatives with specific properties makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C8H10N2O |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-3H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C8H10N2O/c11-8-2-1-6-5-9-4-3-7(6)10-8/h1,9H,2-5H2 |
InChI Key |
GFJGTAXEVHITEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CCC(=O)N=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.